3-Bromo-5-chlorobenzoyl chloride
Overview
Description
3-Bromo-5-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrCl2O . It has a molecular weight of 253.91 .
Synthesis Analysis
The synthesis of similar compounds often involves sulfonation reactions, catalytic chlorination reactions, and sulfur dioxide removal chlorination reactions . Another method involves reacting aryl carboxylic acid with DMF .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and benzoyl chloride groups .Scientific Research Applications
Synthesis Applications
3-Bromo-5-chlorobenzoyl chloride is a versatile reagent in the synthesis of heterocyclic compounds and functionalized materials. For example, Ashry et al. (2006) demonstrated its use in the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under both classical and microwave irradiation conditions, showcasing its utility in regioselective S-alkylation reactions Ashry, Kassem, Abdel-Hamid, Louis, Khattab, & Aouad, 2006.
Catalysis and Reaction Mechanisms
The compound also plays a crucial role in studies of catalysis and reaction mechanisms. Vaillard et al. (2004) described a process for tin-free hydrodehalogenation and reductive radical cyclization reactions, indicating a broader scope of reactions where this compound can be employed to achieve high yields of reduced products Vaillard, Postigo, & Rossi, 2004.
Environmental Chemistry
In environmental chemistry, this compound is studied for its effects on methyl halide production in natural processes, such as those by Rhew et al. (2003) demonstrating the genetic control of methyl halide production in Arabidopsis and suggesting a potential for understanding atmospheric contributions of similar compounds Rhew, Østergaard, Saltzman, & Yanofsky, 2003.
Analytical Chemistry
In analytical applications, Verma et al. (1978) highlighted its use in the titrimetric determination of organic compounds, providing insights into methodologies for precise quantification of various chemicals Verma, Srivastava, Ahmed, & Bose, 1978.
Atmospheric Chemistry
The role of compounds like this compound in atmospheric chemistry, particularly in bromine cycling and its effects on ozone layer dynamics, is discussed in studies such as that by Wofsy, McElroy, & Yung (1975), which explore the implications for ozone recombination and the efficiency of bromine compared to other halogens Wofsy, McElroy, & Yung, 1975.
Safety and Hazards
Mechanism of Action
Mode of Action
In a typical reaction, the benzoyl chloride compound would react with a nucleophile. The chloride ion would be displaced, and the nucleophile would form a bond with the carbonyl carbon of the benzoyl group .
Action Environment
The reactivity and stability of benzoyl chloride compounds would be influenced by various environmental factors, including pH, temperature, and the presence of nucleophiles. They would be more stable in non-aqueous environments and at low temperatures .
Properties
IUPAC Name |
3-bromo-5-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZOCJLKKONRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679245 | |
Record name | 3-Bromo-5-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-27-6 | |
Record name | 3-Bromo-5-chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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